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Compound of Interest

Compound Name: Allyl-d5 alcohol

Cat. No.: B011090

CAS Number: 102910-30-5

This technical guide provides comprehensive information on 2-Propen-d5-1-ol, a deuterated
analog of allyl alcohol. It is intended for researchers, scientists, and professionals in drug
development and related fields. This document covers the compound's properties, synthesis,
metabolic pathways, and its significant applications as an internal standard in analytical
chemistry.

Compound Data and Properties

2-Propen-d5-1-ol is a stable, isotopically labeled form of allyl alcohol, where five hydrogen
atoms have been replaced with deuterium.[1] This labeling makes it an invaluable tool in
various research applications, particularly in mass spectrometry-based quantification.

Physicochemical Properties

Quantitative data for the deuterated compound is not readily available. The following table
summarizes the key physicochemical properties of the non-deuterated allyl alcohol (2-Propen-
1-ol), which are expected to be very similar to its deuterated counterpart.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b011090?utm_src=pdf-interest
https://www.researchgate.net/figure/Stereoselective-synthesis-of-silylated-deuterated-allyl-alcohols-2_fig4_359236916
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Reference
Molecular Formula CsHDsO [2]
Molecular Weight 63.11 g/mol [2]

Boiling Point 97 °C (370.15 K) [31[4]
Melting Point -129 °C [3]

Density 0.854 g/cm? at 20 °C [3]

Flash Point 21°C [5]

Water Solubility Miscible [3]

Appearance

Colorless liquid

[3]

Spectroscopic Data

The primary distinguishing feature in the spectroscopic data of 2-Propen-d5-1-ol compared to

allyl alcohol is the shift in vibrational frequencies in Infrared (IR) spectroscopy due to the

heavier deuterium atoms and the absence of corresponding proton signals in tH NMR.

Spectroscopic Data

Key Features for 2-Propen-d5-1-ol

Signals for the five deuterated positions will be

1H NMR absent. A signal for the hydroxyl proton (-OH)
may be present depending on the solvent.
The carbon signals will show coupling to

13C NMR

deuterium (C-D coupling).

Mass Spectrometry

The molecular ion peak will be at m/z = 63.11.

Infrared (IR) Spectroscopy

C-D stretching vibrations will appear at lower
wavenumbers (around 2100-2250 cm™1)
compared to C-H stretches (around 2850-3000
cm~1). O-H stretch remains around 3200-3600

cm~L.
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Synthesis and Manufacturing

The synthesis of 2-Propen-d5-1-ol typically involves the deuteration of a suitable precursor.
One common method is the catalytic reduction of propargyl alcohol (HC=CCH20H) using
deuterium gas (D2) in the presence of a poisoned catalyst, such as Lindlar's catalyst.[2] This
process, known as semi-deuteration, must be carefully controlled to ensure the addition of two
D2 molecules across the triple bond and to facilitate the H/D exchange at the hydroxyl and
methylene positions.[2]

Alternatively, catalyzed hydrogen-deuterium (H/D) exchange reactions on allyl alcohol using a
deuterium source like heavy water (D20) with catalysts such as palladium or platinum on
carbon can be employed.[2]

Metabolic Pathway

The primary metabolic pathway of allyl alcohol, and by extension 2-Propen-d5-1-ol, occurs in
the liver. It is a two-step oxidation process.

o Oxidation to Acrolein: Allyl alcohol is first metabolized by the enzyme alcohol dehydrogenase
(ADH) to the highly reactive and toxic a,3-unsaturated aldehyde, acrolein.[6][7] This step is
considered obligatory for the observed hepatotoxicity of allyl alcohol.[7]

o Further Metabolism: Acrolein is subsequently metabolized, primarily by aldehyde
dehydrogenase (ALDH), to acrylic acid, which is less toxic.[8] Acrolein can also be
conjugated with glutathione (GSH) or epoxidized.[9]

The metabolic conversion to acrolein is a critical consideration in toxicological studies.

Alcohol NAD+ — NADH . Aldehyde NAD+ —~ NADH
Dehydrogenase (ADH) AElEmEH Dehydrogenase (ALDH)
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Metabolic pathway of 2-Propen-d5-1-ol to Acrolein-d4 and Acrylic acid-d3.

Experimental Protocols
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The primary application of 2-Propen-d5-1-ol is as an internal standard for the quantification of
volatile organic compounds, including allyl alcohol, by gas chromatography-mass spectrometry
(GC-MS).[1]

General Protocol for Quantification of Allyl Alcohol in a
Biological Matrix using GC-MS with 2-Propen-d5-1-ol as
an Internal Standard

This protocol provides a general framework. Specific parameters should be optimized for the
instrument and matrix being used.

1. Materials and Reagents:

e 2-Propen-d5-1-ol (Internal Standard, IS)

 Allyl alcohol (Analyte)

¢ Methanol or other suitable solvent (HPLC grade)

 Biological matrix (e.g., plasma, urine)

o Extraction solvent (e.g., ethyl acetate)

o Deionized water

2. Preparation of Standards and Internal Standard Stock Solutions:

o Prepare a stock solution of allyl alcohol (e.g., 1 mg/mL) in methanol.

» Prepare a stock solution of 2-Propen-d5-1-ol (e.g., 1 mg/mL) in methanol.

» From the stock solutions, prepare a series of calibration standards of allyl alcohol at different
concentrations.

e Prepare a working internal standard solution by diluting the 2-Propen-d5-1-ol stock solution
to a fixed concentration (e.g., 10 pg/mL).

3. Sample Preparation (Liquid-Liquid Extraction):
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To 100 pL of the biological sample (or calibration standard or quality control sample), add a
fixed volume (e.g., 10 pL) of the working internal standard solution.

Vortex briefly.
Add 500 pL of extraction solvent (e.g., ethyl acetate).
Vortex for 1-2 minutes to ensure thorough mixing.

Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and
agueous layers.

Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
. GC-MS Analysis:

Gas Chromatograph (GC) Conditions (Example):

[¢]

Column: DB-5ms (30 m x 0.25 mm, 0.25 um film thickness) or similar.

[¢]

Injection Volume: 1 pL.

[e]

Inlet Temperature: 250 °C.

o

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

[¢]

Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to
200 °C at 10 °C/min.

Mass Spectrometer (MS) Conditions (Example):

o lonization Mode: Electron lonization (El) at 70 eV.
o lon Source Temperature: 230 °C.

o Acquisition Mode: Selected lon Monitoring (SIM).

o lons to Monitor:
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= Allyl alcohol (Analyte): m/z 57, 58

» 2-Propen-d5-1-ol (IS): m/z 63
5. Data Analysis:
 Integrate the peak areas for the selected ions for both the analyte and the internal standard.
o Calculate the ratio of the analyte peak area to the internal standard peak area.

o Construct a calibration curve by plotting the peak area ratio against the concentration of the
calibration standards.

o Determine the concentration of the analyte in the unknown samples by interpolating their
peak area ratios from the calibration curve.
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Experimental workflow for quantitative analysis using 2-Propen-d5-1-ol as an internal standard.
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Applications in Research and Development

The primary utility of 2-Propen-d5-1-ol lies in its role as an internal standard. The use of a
stable isotope-labeled internal standard is considered the gold standard in quantitative mass
spectrometry for several reasons:

» Correction for Matrix Effects: It helps to compensate for variations in ionization efficiency
caused by co-eluting components from complex biological matrices.

e Improved Accuracy and Precision: It corrects for sample loss during preparation and
inconsistencies in injection volume.[1]

e Reliable Quantification: By mimicking the chemical and physical behavior of the analyte, it
provides a more accurate measure of the analyte's concentration.

Beyond its use as an internal standard, 2-Propen-d5-1-ol can also be used as a tracer in
metabolic studies to investigate the kinetics and pathways of allyl alcohol metabolism and its
role in toxicity.[1]

Safety and Handling

The safety precautions for 2-Propen-d5-1-ol should be similar to those for allyl alcohol. Allyl
alcohol is a flammable liquid and is toxic by ingestion, inhalation, and skin absorption. It is also
a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves,
safety glasses, and a lab coat, should be worn when handling this compound. All work should
be conducted in a well-ventilated fume hood.

Conclusion

2-Propen-d5-1-ol is a critical tool for researchers and scientists requiring accurate quantification
of allyl alcohol and other similar volatile compounds. Its use as a deuterated internal standard
in GC-MS and other analytical techniques significantly enhances the reliability and accuracy of
analytical data. Understanding its synthesis, metabolic fate, and proper handling is essential for
its effective and safe application in a laboratory setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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